1,2,5-Oxadiazol-3-amine, 4,4'-azobis-
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Overview
Description
1,2,5-Oxadiazol-3-amine, 4,4’-azobis- is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1,2,5-Oxadiazol-3-amine, 4,4’-azobis- typically involves the reaction of amidoximes with acyl chlorides or anhydrides, followed by cyclocondensation. One common method includes the O-acylation of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,5-Oxadiazol-3-amine, 4,4’-azobis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions may vary.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include acyl chlorides, anhydrides, and bases like TBAF/THF. Major products formed from these reactions often include various substituted oxadiazoles and their derivatives.
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4,4’-azobis- has a wide range of applications in scientific research:
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antibiotics and antiviral agents.
Industry: It is used in the production of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4,4’-azobis- involves its interaction with molecular targets and pathways that contribute to its energetic properties. The compound’s structure allows for efficient energy release upon decomposition, making it suitable for use in energetic materials. The specific molecular targets and pathways may vary depending on the application, but generally involve the formation and breaking of chemical bonds that release energy.
Comparison with Similar Compounds
1,2,5-Oxadiazol-3-amine, 4,4’-azobis- can be compared with other oxadiazoles such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Studied for its potential as an anti-inflammatory and anticancer agent.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: An energetic material with high thermal stability.
The uniqueness of 1,2,5-Oxadiazol-3-amine, 4,4’-azobis- lies in its specific structure, which imparts distinct energetic properties and makes it suitable for specialized applications in materials science and industry.
Properties
IUPAC Name |
4-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O2/c5-1-3(11-13-9-1)7-8-4-2(6)10-14-12-4/h(H2,5,9)(H2,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRXRTHOHUWQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N=NC2=NON=C2N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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